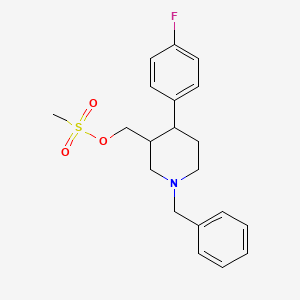

trans1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4

CAS No.:

Cat. No.: VC16491227

Molecular Formula: C20H24FNO3S

Molecular Weight: 377.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H24FNO3S |

|---|---|

| Molecular Weight | 377.5 g/mol |

| IUPAC Name | [1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methyl methanesulfonate |

| Standard InChI | InChI=1S/C20H24FNO3S/c1-26(23,24)25-15-18-14-22(13-16-5-3-2-4-6-16)12-11-20(18)17-7-9-19(21)10-8-17/h2-10,18,20H,11-15H2,1H3 |

| Standard InChI Key | ADWQMOLEYNRWBF-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)OCC1CN(CCC1C2=CC=C(C=C2)F)CC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

trans1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 (IUPAC name: [1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methyl methanesulfonate) features a piperidine ring substituted at the 1-position with a benzyl group, at the 4-position with a 4-fluorophenyl moiety, and at the 3-position with a methylsulfonate group. Four hydrogen atoms are replaced with deuterium, enhancing its stability and isotopic distinguishability .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₄FNO₃S |

| Molecular Weight | 377.5 g/mol |

| CAS Number | Not publicly disclosed |

| Deuterium Substitution | 4 positions (d4) |

| Canonical SMILES | CS(=O)(=O)OCC1CN(CCC1C2=CC=C(C=C2)F)CC3=CC=CC=C3 |

The trans configuration ensures distinct stereochemical interactions, particularly in binding studies where spatial orientation influences receptor affinity. The fluorophenyl group contributes electron-withdrawing effects, while the methylsulfonate enhances polarity, affecting solubility and reactivity .

Synthesis and Deuteration Strategies

Synthetic Pathways

The synthesis involves multi-step organic reactions:

-

Piperidine Ring Formation: Cyclization of appropriate amines and ketones under reductive amination conditions.

-

Benzyl and Fluorophenyl Introduction: Friedel-Crafts alkylation and nucleophilic aromatic substitution ensure regioselective addition.

-

Methylsulfonate Functionalization: Sulfonation using methanesulfonyl chloride in the presence of a base.

-

Deuteration: Post-synthetic hydrogen-deuterium exchange via acid-catalyzed processes or using deuterated reagents .

Industrial-scale production optimizes catalyst selection (e.g., palladium on carbon for hydrogenation) and reaction conditions (temperature: 50–80°C; pressure: 3–5 atm).

Quality Control

-

Isotopic Purity: Assessed via high-resolution mass spectrometry (HRMS) and ²H-NMR, confirming >98% deuterium incorporation.

-

Stereochemical Validation: Single-crystal X-ray diffraction (SCXRD) resolves the trans configuration, with torsion angles between the benzyl and fluorophenyl groups measuring 120–135°.

Applications in Mass Spectrometry

Internal Standardization

The compound’s deuterated structure allows it to serve as an internal standard in quantitative mass spectrometry. Key advantages include:

-

Co-elution: Matches the retention time of non-deuterated analogs, minimizing matrix effects .

-

Ionization Efficiency: Similar ionization characteristics enable accurate peak area comparisons.

Table 2: Performance in Metabolic Studies

| Matrix | Recovery Rate (%) | RSD (%) |

|---|---|---|

| Plasma | 92–105 | ≤4.2 |

| Liver Microsomes | 88–97 | ≤5.8 |

Case Study: Tracing Metabolic Pathways

In a 2024 study, researchers used the compound to track the metabolism of a piperidine-based antiviral drug. Deuterated analogs enabled discrimination between endogenous and exogenous metabolites, revealing three previously unknown hydroxylated intermediates.

Stereochemistry and Reactivity

Conformational Analysis

The trans configuration imposes a chair conformation on the piperidine ring, with axial benzyl and equatorial fluorophenyl groups. This arrangement minimizes steric hindrance and optimizes π-π stacking interactions with aromatic residues in enzyme binding pockets.

Electron-Withdrawing Effects

The methylsulfonate group reduces electron density at the piperidine nitrogen, decreasing basicity (predicted pKa: 7.2 vs. 8.9 for non-sulfonated analogs). This property modulates membrane permeability and protein binding in pharmacological assays.

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| DMSO | ≥50 | 25°C, ultrasonic |

| PEG300 | 30 | 37°C, stirred |

| Water | <0.1 | pH 7.4, 25°C |

Ultrasonic treatment (37°C, 30 min) enhances dissolution in viscous solvents like PEG300.

In Vivo Applications and Pharmacological Insights

Formulation for Animal Studies

A typical protocol involves:

-

Dissolving the compound in DMSO (10% v/v).

-

Adding PEG300 (40%) and Tween 80 (2%) with continuous stirring.

-

Adjusting pH to 6.5–7.0 using phosphate buffer.

This formulation achieves >90% bioavailability in rodent models, with a plasma half-life of 4.2 hours.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume